D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring substituted with methoxycarbonyl groups and dimethyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of methoxycarbonyl and dimethyl groups onto the pyridine ring.
Chiral Resolution: Ensuring the (1R)- configuration through chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways: Inhibition or activation of biochemical pathways, modulation of signal transduction.
Comparison with Similar Compounds
Similar Compounds
D-Arabinitol: A sugar alcohol with similar structural features.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents.
Methoxycarbonyl Substituted Compounds: Molecules with methoxycarbonyl groups attached to different rings.
Uniqueness
D-Arabinitol, 1-C(1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-pyridinyl), (1R)- stands out due to its specific substitution pattern and chiral configuration, which may confer unique chemical and biological properties.
Properties
CAS No. |
121497-13-0 |
---|---|
Molecular Formula |
C16H25NO9 |
Molecular Weight |
375.37 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[(1R,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25NO9/c1-6-9(15(23)25-3)11(10(7(2)17-6)16(24)26-4)13(21)14(22)12(20)8(19)5-18/h8,11-14,17-22H,5H2,1-4H3/t8-,12-,13-,14+/m1/s1 |
InChI Key |
IUVQJMAYVVPMTC-OJICRYGUSA-N |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C(C(C(C(CO)O)O)O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.